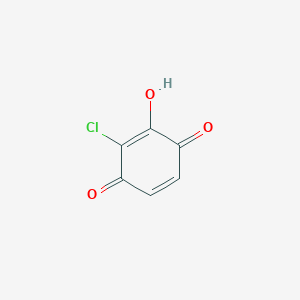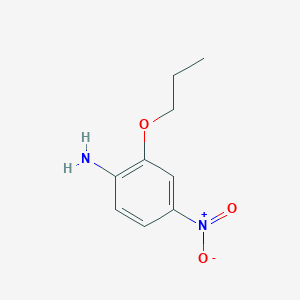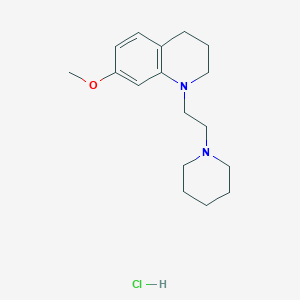
Quinoline, 1,2,3,4-tetrahydro-7-methoxy-1-(2-piperidinoethyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 1,2,3,4-tetrahydro-7-methoxy-1-(2-piperidinoethyl)-, monohydrochloride is a chemical compound with potential applications in scientific research. It is commonly referred to as THIQ and is synthesized through a multi-step process involving several chemical reactions. THIQ has been shown to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of THIQ involves its binding to certain receptors in the brain and other parts of the body. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in pain perception and addiction. THIQ has also been shown to bind to the delta-opioid receptor, which is involved in pain modulation and immune function. The binding of THIQ to these receptors results in the activation of various signaling pathways, leading to the modulation of pain perception and other physiological processes.
Effets Biochimiques Et Physiologiques
THIQ has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have analgesic effects, meaning it can reduce pain perception. THIQ has also been shown to have anti-inflammatory effects, meaning it can reduce inflammation in the body. Additionally, THIQ has been shown to have immunomodulatory effects, meaning it can modulate the immune system's response to various stimuli.
Avantages Et Limitations Des Expériences En Laboratoire
THIQ has several advantages for use in lab experiments. It is a potent and selective ligand for certain receptors, making it a useful tool for investigating the role of these receptors in various biological processes. THIQ is also relatively easy to synthesize, making it readily available for use in research. However, THIQ has some limitations for use in lab experiments. It has been shown to have a short half-life, meaning its effects may not be long-lasting. Additionally, THIQ has been shown to have some toxicity in certain cell types, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving THIQ. One area of interest is the development of new analogs of THIQ with improved pharmacological properties, such as longer half-lives and reduced toxicity. Another area of interest is the investigation of the role of THIQ in various disease states, such as chronic pain and addiction. Additionally, THIQ may have potential applications in the development of new therapeutics for these and other conditions.
Méthodes De Synthèse
The synthesis of THIQ involves several steps, starting with the reaction of 2-piperidinoethanol with 2-methoxybenzaldehyde to produce 1-(2-methoxybenzyl)-2-piperidinoethanol. This intermediate product is then reacted with acetic anhydride and sulfuric acid to produce 1-(2-methoxybenzyl)-2-acetoxy-2-piperidinoethane. The final step involves the reaction of this intermediate product with quinoline and palladium on carbon in the presence of hydrogen gas to produce THIQ.
Applications De Recherche Scientifique
THIQ has been used in a variety of scientific research applications, including studies on the central nervous system, addiction, and pain management. It has been shown to bind to certain receptors in the brain, including the mu-opioid receptor and the delta-opioid receptor, which are involved in pain perception and addiction. THIQ has also been used in studies on the effects of opioids on the immune system and the role of inflammation in pain.
Propriétés
Numéro CAS |
102259-75-6 |
|---|---|
Nom du produit |
Quinoline, 1,2,3,4-tetrahydro-7-methoxy-1-(2-piperidinoethyl)-, monohydrochloride |
Formule moléculaire |
C17H27ClN2O |
Poids moléculaire |
310.9 g/mol |
Nom IUPAC |
7-methoxy-1-(2-piperidin-1-ylethyl)-3,4-dihydro-2H-quinoline;hydrochloride |
InChI |
InChI=1S/C17H26N2O.ClH/c1-20-16-8-7-15-6-5-11-19(17(15)14-16)13-12-18-9-3-2-4-10-18;/h7-8,14H,2-6,9-13H2,1H3;1H |
Clé InChI |
RIAWOGBFXHSHFP-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CCCN2CCN3CCCCC3)C=C1.Cl |
SMILES canonique |
COC1=CC2=C(CCCN2CCN3CCCCC3)C=C1.Cl |
Autres numéros CAS |
102259-75-6 |
Synonymes |
N-(beta-Piperidinoetil)-7-metossi-1,2,3,4-tetraidrochinoline cloridrat o [Italian] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



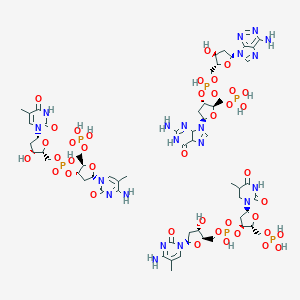
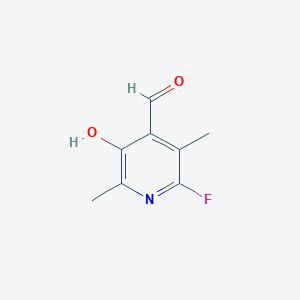
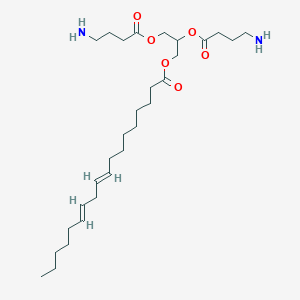

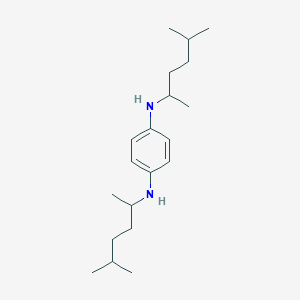


![3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol](/img/structure/B33827.png)
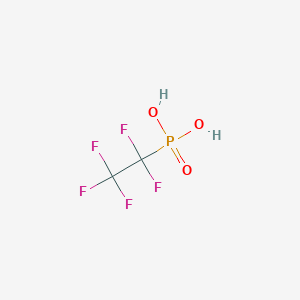
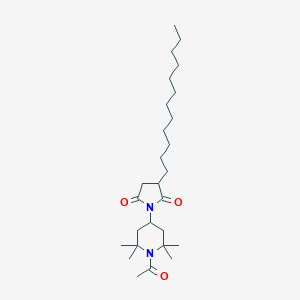
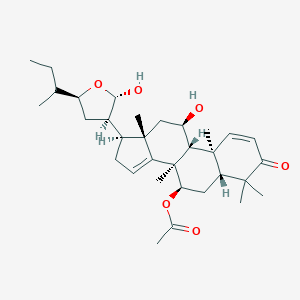
![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B33831.png)
